molecular formula C11H10BrNO B8352412 5-Bromo-6-methoxy-4-methylquinoline

5-Bromo-6-methoxy-4-methylquinoline

Cat. No.: B8352412
M. Wt: 252.11 g/mol
InChI Key: FHXOJGRPTRTZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methoxy-4-methylquinoline is a substituted quinoline derivative serving as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Quinoline scaffolds are extensively investigated for their diverse biological activities, with significant focus on developing novel anticancer and anti-malarial agents . Researchers value the bromo and methoxy substituents on this quinoline core as handles for further synthetic modification, enabling the creation of compound libraries for biological screening . In anticancer research, structurally similar brominated and methoxy-substituted quinoline compounds have demonstrated potent antiproliferative activities against various cancer cell lines . Some analogues function by inhibiting critical enzymes like topoisomerase I, a key target for disrupting DNA replication in cancer cells . Other 4-methylquinoline derivatives have shown nanomolar-range activity against breast cancer cell lines such as T47D, establishing the pharmacological promise of this chemical class . Beyond oncology, quinoline derivatives are also explored for potential applications in diseases affecting the central nervous system and as antimicrobial agents . This compound is supplied for the purpose of advancing such chemical biology and pharmaceutical development studies. Handle with care following laboratory safety protocols. Consult the specific Safety Data Sheet for detailed hazard and handling information. This product is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-6-methoxy-4-methylquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-5-6-13-8-3-4-9(14-2)11(12)10(7)8/h3-6H,1-2H3

InChI Key

FHXOJGRPTRTZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C=CC(=C2Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 5-Bromo-6-methoxy-4-methylquinoline and related compounds:

Compound Name Molecular Formula Substituent Positions Melting Point (°C) Purity (%) Key Applications/Findings Reference CAS/ID
This compound C₁₁H₁₀BrNO Br (C5), OMe (C6), Me (C4) Not reported Not reported Potential intermediate in drug synthesis Not explicitly listed
6-Bromo-2-ethoxy-4-methylquinoline C₁₂H₁₂BrNO Br (C6), OEt (C2), Me (C4) Not reported Not reported Biochemical reagent; CAS 1187385-61-0
4-Bromo-6-methoxy-2-methylquinoline C₁₁H₁₀BrNO Br (C4), OMe (C6), Me (C2) 117–118 Not reported Precursor for arsenic-containing pharmaceuticals (CAS not provided)
5-Bromo-6-methoxyisoquinoline C₁₀H₈BrNO Br (C5), OMe (C6) (isoquinoline core) Not reported 95% Research chemical; CAS 366445-82-1
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO Br (C5), OMe (C8), Me (C2) Not reported Not reported Commercial availability; CAS 103862-55-1
5-Bromo-4-nitro-1H-indazole C₇H₄BrN₃O₂ Br (C5), NO₂ (C4) (indazole core) Not reported 97% Pharmaceutical intermediate (CAS 2133005-85-1)

Electronic and Reactivity Differences

  • Substituent Position Effects: The bromine atom at position 5 in this compound enhances electrophilic substitution reactivity compared to derivatives like 4-Bromo-6-methoxy-2-methylquinoline, where bromine at position 4 directs reactions to different ring positions . Methoxy groups at position 6 (as in the target compound) exhibit stronger electron-donating effects than ethoxy groups (e.g., in 6-Bromo-2-ethoxy-4-methylquinoline), influencing solubility and hydrogen-bonding interactions .
  • Core Structure Variations: 5-Bromo-6-methoxyisoquinoline (isoquinoline core) has distinct electronic properties compared to quinoline derivatives, altering its binding affinity in biological systems . Indazole derivatives like 5-Bromo-4-nitro-1H-indazole lack the fused benzene-pyridine ring of quinolines, reducing aromatic stabilization but increasing metabolic stability in drug candidates .

Preparation Methods

Bromination Conditions and Mechanisms

Bromination is typically performed using molecular bromine (Br₂) in the presence of an oxidant to regenerate Br₂ from hydrogen bromide (HBr), minimizing excess Br₂ usage. For example, patent US5412150A demonstrates that employing 0.5–0.6 mol Br₂ per mole of substrate with oxidants like manganese dioxide (MnO₂) or cerium(IV) salts achieves >90% yield and >98% purity. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group directs bromination to the ortho (5-) position. The methyl group at the 4-position exerts a moderate steric effect, further favoring the 5-position over the 7-position.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or acetic acid.

  • Temperature : 30–40°C during Br₂ addition, followed by heating to 70–90°C to complete the reaction.

  • Oxidants : MnO₂ (1.2 equiv) or sodium bromate (NaBrO₃).

Example Procedure :

  • Dissolve 6-methoxy-4-methylquinoline (1.0 equiv) in DCM.

  • Add Br₂ (0.55 equiv) dropwise at 35°C.

  • Introduce MnO₂ (1.2 equiv) and stir for 4 hours.

  • Quench with aqueous NaHSO₃, extract with ethyl acetate, and purify via crystallization.

Yield : 88–92% (GC purity >98%).

Skraup Condensation with Substituted Anilines

An alternative approach involves constructing the quinoline core via Skraup condensation, followed by bromination. This method is advantageous for introducing methoxy and methyl groups early in the synthesis.

Synthesis of 6-Methoxy-4-methylquinoline

The Skraup reaction condenses glycerol with substituted anilines under acidic conditions. For 6-methoxy-4-methylquinoline, 4-methyl-3-methoxyaniline serves as the starting material:

Procedure :

  • Heat 4-methyl-3-methoxyaniline (1.0 equiv), glycerol (3.0 equiv), and concentrated H₂SO₄ at 135°C for 3–5 hours.

  • Quench with ice, neutralize with NH₄OH, and extract with ethyl acetate.

  • Purify via column chromatography (petroleum ether/ethyl acetate = 20:1).

Yield : 65–70%.

Bromination of the Quinoline Core

The intermediate 6-methoxy-4-methylquinoline is brominated as described in Section 1.1.

Nucleophilic Substitution of Dihaloquinolines

A less common but viable method involves substituting halogen atoms in dihalogenated quinolines. For example, CN112457243B discloses a route where 5,7-dibromoquinoline undergoes methoxy substitution:

Procedure :

  • React 5,7-dibromoquinoline (1.0 equiv) with sodium methoxide (2.0 equiv) in dimethylformamide (DMF) at 60°C for 2 hours.

  • Separate isomers (5-bromo-7-methoxy and 7-bromo-5-methoxy) via column chromatography.

While this method primarily targets 7-bromo-5-methoxyquinoline, adapting the starting material to 4-methyl-5,7-dibromoquinoline could yield the target compound.

Challenges :

  • Limited commercial availability of 4-methyl-5,7-dibromoquinoline.

  • Competing substitution at adjacent positions.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Regioselective Bromination6-Methoxy-4-methylquinolineBr₂, MnO₂88–92>98High
Skraup Condensation4-Methyl-3-methoxyanilineGlycerol, H₂SO₄65–7095Moderate
Nucleophilic Substitution4-Methyl-5,7-dibromoquinolineNaOCH₃, DMF40–5090Low

Key Insights :

  • Regioselective Bromination offers the highest yield and purity, making it ideal for industrial-scale production.

  • Skraup Condensation is limited by the availability of substituted anilines but provides a straightforward quinoline core.

  • Nucleophilic Substitution suffers from low yields and isomer separation challenges.

Reaction Optimization and Troubleshooting

Controlling Regioselectivity

  • Electronic Effects : The methoxy group’s strong ortho/para-directing nature ensures bromination at the 5-position. Steric hindrance from the 4-methyl group further discourages substitution at the 7-position.

  • Oxidant Choice : MnO₂ outperforms NaBrO₃ in recycling HBr, reducing Br₂ usage by 40%.

Purification Techniques

  • Crystallization : Cooling the reaction mixture to 0°C induces crystallization, eliminating the need for column chromatography.

  • Column Chromatography : Required for separating isomers in nucleophilic substitution routes (petroleum ether/ethyl acetate = 20:1) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-6-methoxy-4-methylquinoline?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving brominated intermediates and methoxy-substituted precursors. For example, describes a protocol where bromoalkanes are condensed with methoxy-substituted quinolines using 1-phthalimido-bromo-alkane under controlled conditions to yield structurally similar derivatives. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also common, as seen in , where PdCl₂(PPh₃)₂ and PCy₃ are used to couple boronic acids with halogenated quinoline cores . Key steps include:

  • Halogenation of the quinoline backbone.
  • Methoxy group introduction via nucleophilic substitution or O-methylation.
  • Purification via column chromatography (e.g., silica gel) and recrystallization (e.g., ethanol) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) is essential. and highlight:

  • ¹H NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by bromine’s electron-withdrawing effects) .
  • HRMS : Confirms molecular weight (e.g., C₁₁H₁₀BrNO₂ requires exact mass 283.0) and fragmentation patterns .
  • IR : Detects functional groups (e.g., C-Br stretch ~550–600 cm⁻¹, C-O-C from methoxy ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

  • Methodological Answer : Optimization involves:

  • Catalyst Screening : PdCl₂(PPh₃)₂ () offers higher selectivity compared to Pd(OAc)₂ for coupling brominated quinolines with methoxyaryl boronic acids .
  • Solvent and Temperature : Dimethylformamide (DMF) at 80–100°C enhances solubility of polar intermediates, while K₂CO₃ as a base minimizes side reactions .
  • Substrate Ratios : A 1:1.2 molar ratio of halogenated quinoline to boronic acid improves conversion rates, as excess boronic acid reduces dimerization .
    • Data Contradiction Note : reports lower yields (~50%) with bromoalkane condensation, whereas Pd-catalyzed methods () achieve >75% yields, suggesting cross-coupling is preferable .

Q. How can conflicting NMR data in structural elucidation of quinoline derivatives be resolved?

  • Methodological Answer : Contradictions arise from:

  • Tautomerism : Methoxy and bromine groups influence quinoline’s aromatic proton shifts. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize tautomers .
  • Overlapping Peaks : 2D NMR (COSY, HSQC) differentiates adjacent protons (e.g., distinguishing C-6 methoxy from C-4 methyl) .
  • Comparative Analysis : Cross-reference with analogs like 6-Bromo-4-chloroquinoline ( ), where chlorine’s deshielding effect shifts C-4 protons upfield compared to methyl groups .

Specialized Methodological Considerations

Q. What strategies are recommended for analyzing the biological activity of this compound derivatives?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like topoisomerases, leveraging structural data from (quinoline-4-carboxylic acid derivatives) .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-negative/-positive strains, noting that bromine enhances membrane penetration .
  • Metabolic Stability : Assess hepatic metabolism using human liver microsomes, as methoxy groups may reduce CYP450-mediated degradation .

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